molecular formula C22H13Br2N B8601963 3,6-Dibromo-N-(1-naphthalenyl)carbazole

3,6-Dibromo-N-(1-naphthalenyl)carbazole

Cat. No. B8601963
M. Wt: 451.2 g/mol
InChI Key: RQHQTFLXMUBQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-N-(1-naphthalenyl)carbazole is a useful research compound. Its molecular formula is C22H13Br2N and its molecular weight is 451.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dibromo-N-(1-naphthalenyl)carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-N-(1-naphthalenyl)carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,6-Dibromo-N-(1-naphthalenyl)carbazole

Molecular Formula

C22H13Br2N

Molecular Weight

451.2 g/mol

IUPAC Name

3,6-dibromo-9-naphthalen-1-ylcarbazole

InChI

InChI=1S/C22H13Br2N/c23-15-8-10-21-18(12-15)19-13-16(24)9-11-22(19)25(21)20-7-3-5-14-4-1-2-6-17(14)20/h1-13H

InChI Key

RQHQTFLXMUBQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, 10.00 g of 3,6-dibromo-9H-carbazole, 4.1 ml of 1-fluoronaphthalene, 12.06 g of cesium carbonate, and 300 ml of dimethylsulfoxide were put, and the solution was stirred at 145° C. for 36 hours under nitrogen atmosphere. After heating, the reaction liquid was cooled to room temperature and then filtrated, and the filtrates were concentrated by a vacuum pump. The concentrates were purified by silica gel column chromatography, and then washed by methanol, and thus 5.5 g of 3,6-dibromo-9-naphthalene-1-yl-carbazole was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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